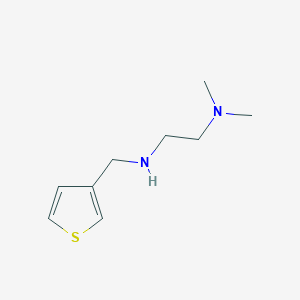

N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine

Description

Properties

IUPAC Name |

N',N'-dimethyl-N-(thiophen-3-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S/c1-11(2)5-4-10-7-9-3-6-12-8-9/h3,6,8,10H,4-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFCIMZHLZBDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406047 | |

| Record name | N~1~,N~1~-Dimethyl-N~2~-[(thiophen-3-yl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892593-13-4 | |

| Record name | N~1~,N~1~-Dimethyl-N~2~-[(thiophen-3-yl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(dimethylamino)ethyl][(thiophen-3-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine. This molecule, possessing both a tertiary amine and a secondary amine linked by an ethylene bridge, with one nitrogen atom substituted with a 3-thienylmethyl group, is of significant interest in medicinal chemistry and materials science. Its structural motifs suggest potential applications as a chelating agent, a precursor for pharmacologically active compounds, and a building block for novel polymers. This guide delves into its physicochemical properties, provides a detailed, field-proven protocol for its synthesis via reductive amination, and outlines methods for its characterization using modern analytical techniques.

Introduction

N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine is a multifaceted diamine that incorporates the biologically significant thiophene ring. The thiophene moiety is a common feature in many pharmaceuticals due to its ability to mimic a phenyl ring while possessing distinct electronic properties. The diamine backbone provides two sites for protonation or coordination to metal ions, making it a versatile ligand. The presence of both a tertiary and a secondary amine offers differential reactivity, allowing for selective chemical modifications. This guide aims to provide a deep dive into the chemical nature of this compound, empowering researchers to harness its potential in their respective fields.

Physicochemical Properties

| Property | Predicted Value | Rationale & Implications |

| Molecular Formula | C9H16N2S | Based on the chemical structure. |

| Molecular Weight | 184.31 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil | Similar diamines are often liquids at room temperature.[1] |

| Boiling Point | > 200 °C (estimated) | The presence of polar amine groups and the thiophene ring increases the boiling point compared to simpler amines. |

| Solubility | Soluble in water and most organic solvents | The amine groups can form hydrogen bonds with water, and the organic backbone allows for solubility in solvents like methanol, ethanol, and dichloromethane.[2] |

| pKa | pKa1 ≈ 7.5 (tertiary amine), pKa2 ≈ 10.5 (secondary amine) | The tertiary amine is less basic due to steric hindrance. These values are critical for understanding its behavior in physiological systems and for designing purification protocols. |

| LogP | 1.5 - 2.5 (estimated) | This moderate lipophilicity suggests potential for good membrane permeability, a desirable trait for drug candidates. |

Synthesis via Reductive Amination

The most logical and efficient synthetic route to N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine is through the reductive amination of 3-thenaldehyde with N,N-dimethylethylenediamine.[3][4] This one-pot reaction involves the formation of an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[5]

Synthesis Workflow

Sources

An In-Depth Technical Guide to N,N-Dimethyl-N'-(thienylmethyl)-1,2-ethanediamine: Structure, Synthesis, and Biological Activity

A Note on Isomeric Specificity: The topic of this guide is N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine. However, the vast majority of scientific literature, including toxicological and pharmacological studies, focuses on its structural isomer, N,N-Dimethyl-N'-(2-pyridinyl)-N'-(2-thienylmethyl)-1,2-ethanediamine , commonly known as Methapyrilene . Due to the extensive data available for Methapyrilene and the scarcity of information on the 3-thienyl isomer, this guide will center on the well-documented 2-thienyl compound while providing comparative insights where appropriate.

Executive Summary

Methapyrilene is a first-generation antihistamine, belonging to the ethylenediamine class, that competitively antagonizes the histamine H1 receptor.[1] Historically used for its sedative and anti-allergic properties, it was withdrawn from the market in the late 1970s due to evidence of potent hepatocarcinogenicity in rats.[1] This guide provides a comprehensive technical overview of Methapyrilene's molecular structure, chemical properties, synthesis methodologies, mechanism of action, and the toxicological profile that led to its discontinuation. It is intended for researchers, scientists, and professionals in drug development who are interested in the structure-activity relationships, metabolic pathways, and toxicological mechanisms of early antihistamines.

Molecular Structure and Chemical Properties

The molecular identity of Methapyrilene is crucial for understanding its biological activity. The key structural features include a dimethylaminoethyl group, a pyridine ring, and a thiophene ring linked by a tertiary amine.

Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine | [1] |

| Common Name | Methapyrilene, Thenylpyramine | [1][2] |

| CAS Number | 91-80-5 | [1] |

| Molecular Formula | C₁₄H₁₉N₃S | [1][2] |

| Molecular Weight | 261.39 g/mol | [1][2] |

Physicochemical Properties

Methapyrilene is a clear, colorless liquid at room temperature.[2] Its hydrochloride salt, Methapyrilene Hydrochloride (CAS No. 135-23-9), is a white crystalline powder that is soluble in water and alcohol.[3]

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid (base) | [2] |

| Melting Point | 161-165 °C (hydrochloride salt) | [3] |

| Boiling Point | 173-175 °C at 3 mmHg | [2] |

| Solubility | Soluble in water, chloroform, alcohol (hydrochloride salt) | [3] |

Synthesis and Manufacturing

The synthesis of Methapyrilene typically involves the alkylation of an amine with appropriate alkyl halides. The foundational patents and early literature describe a convergent synthesis pathway.

General Synthesis Pathway

The synthesis of Methapyrilene generally follows a two-step pathway involving the initial formation of an intermediate, N,N-dimethyl-N'-(2-pyridyl)ethylenediamine, followed by the introduction of the thienylmethyl group.

Caption: General synthetic route for Methapyrilene.

Experimental Protocol (Reconstructed from Literature)

Step 1: Synthesis of N,N-Dimethyl-N'-(2-pyridyl)ethylenediamine

-

To a stirred suspension of sodium amide in an inert solvent such as toluene, add 2-aminopyridine portion-wise at a controlled temperature.

-

After the evolution of ammonia ceases, add 2-chloro-N,N-dimethylethylamine dropwise to the reaction mixture.

-

Heat the mixture under reflux for several hours to ensure the completion of the reaction.

-

After cooling, quench the reaction carefully with water.

-

Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., toluene or ether).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the resulting crude N,N-dimethyl-N'-(2-pyridyl)ethylenediamine by vacuum distillation.

Step 2: Synthesis of Methapyrilene (N,N-Dimethyl-N'-(2-pyridyl)-N'-(2-thenyl)ethylenediamine)

-

Prepare a solution of the intermediate from Step 1 in an inert solvent.

-

Add a strong base, such as sodium hydride, to deprotonate the secondary amine.

-

To this solution, add 2-thenyl chloride (prepared from 2-thenyl alcohol and thionyl chloride) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup to remove inorganic salts.

-

Dry the organic phase and remove the solvent in vacuo.

-

The final product, Methapyrilene, is purified by vacuum distillation.

Note on the 3-thienylmethyl isomer: The synthesis of the 3-thienylmethyl isomer would follow a similar pathway, substituting 3-thenyl chloride in the final step. However, the availability and reactivity of 3-thenyl chloride may differ from its 2-isomer, potentially requiring optimization of reaction conditions.

Mechanism of Action and Biological Effects

Histamine H1 Receptor Antagonism

Methapyrilene functions as a competitive antagonist at the histamine H1 receptor. Histamine, a key mediator in allergic reactions, is released from mast cells and binds to H1 receptors on various cells, leading to symptoms like vasodilation, increased capillary permeability, and smooth muscle contraction.

Caption: Mechanism of H1 receptor antagonism by Methapyrilene.

As a first-generation antihistamine, Methapyrilene can cross the blood-brain barrier, leading to significant sedative effects due to its action on H1 receptors in the central nervous system.

Carcinogenicity and Toxicological Profile

The most significant aspect of Methapyrilene's biological profile is its potent hepatocarcinogenicity in rats. This effect is considered to be non-genotoxic, meaning it does not directly damage DNA.

Key Findings on Carcinogenicity:

-

Species Specificity: Methapyrilene is a potent liver carcinogen in rats but not in hamsters or guinea pigs.

-

Non-genotoxic Mechanism: Studies have shown a lack of DNA adduct formation and negative results in most in vivo genotoxicity assays.[3]

-

Increased Cell Proliferation: The proposed mechanism involves a significant increase in hepatic cell proliferation (S-phase DNA synthesis) and mitochondrial proliferation in the livers of treated rats.[3] This sustained cell division is thought to increase the likelihood of spontaneous mutations, leading to tumor formation.

-

Role of the Thiophene Ring: Analogs of Methapyrilene that lack the thiophene ring did not exhibit carcinogenic effects, suggesting this moiety is critical to its toxicity.

Analytical Data

Mass Spectrometry

The mass spectrum of Methapyrilene provides key information for its identification. The electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern.

Key Fragments in the EI Mass Spectrum:

| m/z | Interpretation |

| 261 | Molecular Ion [M]⁺ |

| 190 | Loss of N(CH₃)₂CH₂CH₂ |

| 97 | Thienylmethyl cation [C₅H₅S]⁺ |

| 72 | [CH₂N(CH₃)₂CH₂]⁺ |

| 58 | [CH₂N(CH₃)₂]⁺ (base peak) |

(Data sourced from NIST Mass Spectrometry Data Center)[1]

Infrared (IR) Spectroscopy

The IR spectrum of Methapyrilene would be expected to show characteristic absorptions for its functional groups. An Attenuated Total Reflectance (ATR) IR spectrum is available on PubChem.[2]

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Pyridine, Thiophene) |

| ~2950-2800 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1600-1450 | C=C, C=N stretch | Aromatic rings |

| ~1300-1000 | C-N stretch | Amines |

| ~850-700 | C-H bend | Aromatic out-of-plane |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, publicly available 1H and 13C NMR spectra with full assignments for Methapyrilene are scarce. However, based on its structure, the following characteristic signals would be anticipated:

-

¹H NMR:

-

Singlet around 2.2-2.3 ppm for the N(CH₃)₂ protons.

-

Multiplets for the ethylenediamine bridge protons (-CH₂-CH₂-).

-

A singlet for the benzylic-like protons of the thienylmethyl group (-CH₂-Thiophene).

-

Signals in the aromatic region (approx. 6.5-8.5 ppm) corresponding to the protons on the pyridine and thiophene rings.

-

-

¹³C NMR:

-

A signal around 45 ppm for the N(CH₃)₂ carbons.

-

Signals for the ethylenediamine and thienylmethyl CH₂ carbons.

-

Multiple signals in the aromatic region for the carbons of the pyridine and thiophene rings.

-

Conclusion

N,N-Dimethyl-N'-(2-pyridinyl)-N'-(2-thienylmethyl)-1,2-ethanediamine (Methapyrilene) serves as an important case study in drug development. While effective as a first-generation H1 antihistamine, its unforeseen and potent non-genotoxic carcinogenicity in rats led to its withdrawal. The study of its mechanism of toxicity, particularly the role of sustained cell proliferation and the structural importance of the thiophene ring, provides valuable insights for modern toxicological screening and drug design. The isomeric specificity of the available data underscores the critical need for precise chemical identification in all stages of pharmaceutical research.

References

-

PubChem. (n.d.). Methapyrilene. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methapyrilene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

Spectra Analysis Instruments, Inc. (n.d.). Infrared Spectra of Controlled Substances. Retrieved from [Link]

-

PubChem. (n.d.). Methapyrilene hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of N,N-diethylethylenediamine.

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. ACS Division of Organic Chemistry. Retrieved from [Link]

- Weston, A. W. (1947). Additions and Corrections - N,N-Dimethyl-N'-(pyridyl)-N'-(theinyl)-ethylenediamine, an Antihistaminic Agent. Journal of the American Chemical Society, 69(12), 3144.

- Google Patents. (n.d.). Process for producing N, N'-dimethylethylenediamine.

-

PubChem. (n.d.). N,N-Dimethylethylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2009). One-Step Synthesis of N,N′-Dialkyl-p-phenylenediamines. Retrieved from [Link]

Sources

"N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine literature review"

An In-Depth Technical Guide to N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine

Introduction

N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine is a substituted diamine featuring a dimethylated tertiary amine, a secondary amine, and a thienylmethyl moiety. The ethylenediamine backbone is a common scaffold in medicinal chemistry, and the thiophene ring is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate physicochemical and pharmacokinetic properties. While this specific isomer is not extensively documented, its structure suggests potential applications as a chelating agent, a precursor in organic synthesis, or a biologically active molecule, possibly targeting receptors in the central nervous system.

Physicochemical Properties (Predicted)

The predicted properties of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine are summarized in the table below. These are estimations based on its chemical structure and data for similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₆N₂S |

| Molecular Weight | 184.31 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Amine-like |

| Boiling Point | Not determined (expected to be >200 °C) |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, DMSO) |

| pKa | Two pKa values are expected for the two amine groups |

Synthesis

The synthesis of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine can be approached through several established methods for preparing unsymmetrically substituted ethylenediamines.[1][2] A common and effective method is reductive amination.

Proposed Synthetic Protocol: Reductive Amination

This protocol involves the reaction of N,N-dimethylethylenediamine with 3-thiophenecarboxaldehyde in the presence of a reducing agent.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-thiophenecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add N,N-dimethylethylenediamine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine. The reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise. STAB is often preferred for its milder nature and tolerance of a wider range of functional groups.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine.

Potential Biological Activity and Applications

While no specific biological data exists for the 3-thienyl isomer, the ethylenediamine scaffold is present in numerous biologically active compounds, including antihistamines and neurological drugs. The structural similarity to known bioactive molecules suggests several areas for investigation.

Histamine Receptor Antagonism

Many N-substituted ethylenediamines are known histamine H1 receptor antagonists. For instance, methapyrilene, which is N,N-dimethyl-N'-(2-pyridyl)-N'-(2-thienylmethyl)ethylenediamine, is a known antihistamine.[3] It is plausible that N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine could exhibit similar properties.

Central Nervous System (CNS) Activity

Compounds with similar structures have been investigated for their effects on the CNS.[4] The thiophene moiety can influence blood-brain barrier permeability, potentially leading to CNS effects.

Chelating Agent

Ethylenediamines are well-known chelating agents for metal ions.[5] The presence of two nitrogen atoms allows for the formation of stable complexes with various metals, which could have applications in catalysis or as metal scavengers.

Organic Synthesis Intermediate

This compound can serve as a valuable building block in the synthesis of more complex molecules, such as ligands for catalysis or as a scaffold for the development of new pharmaceutical agents.[6][7][8]

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the dimethylamino group, the ethylenediamine backbone, the methylene bridge, and the protons of the 3-substituted thiophene ring. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| FT-IR | Characteristic peaks for N-H stretching (secondary amine) and C-H stretching. |

Conclusion

N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine represents an interesting, yet underexplored, chemical entity. Based on the chemistry of its structural analogs, a straightforward synthetic route via reductive amination is proposed. Its potential biological activities, particularly as a histamine receptor antagonist or a CNS-active agent, warrant further investigation. The protocols and information presented in this guide provide a foundational framework for researchers to synthesize, characterize, and explore the therapeutic and synthetic potential of this compound.

References

- Yao, R., Jiang, L., Wu, S., Deng, S., & Yang, Y. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Department of Pharmaceutical Engineering, Hefei University of Technology.

- Request PDF. (2025, August 6). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.

- Vamvakidès, A. (2002). [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. Annales pharmaceutiques francaises, 60(6), 415–422.

- N,N-dimethyl-N'-(2-thienylmethyl)ethane-1,2-diamine. (2024, April 9). ChemBK.

- N,N-Dimethyl-N'-2-pyridyl-N'-(2-thienylmethyl)

- 1,2-Ethanediamine, N,N'-dimethyl-. (n.d.). CymitQuimica.

- N,N'-dimethyl ethylene diamine, 110-70-3. (n.d.). The Good Scents Company.

- N,N-Dimethylethylenediamine. (n.d.). PubChem.

- 1,2-Ethanediamine, N,N'-dimethyl- (CAS 110-70-3). (n.d.). Cheméo.

- N,N'-Dimethylethylenediamine. (n.d.). Wikipedia.

- N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions. (2023, May 24). BOC Sciences.

- 1,2-Ethanediamine, N,N-dimethyl-. (n.d.). NIST WebBook.

- (PDF) N,N′-Bis(2-thienylmethylene)ethane-1,2-diamine. (2025, August 10).

- N,N-DIMETHYL-N'-THIOPHEN-2-YLMETHYL-ETHANE-1,2-DIAMINE. (2024, April 9). ChemBK.

- N,N-Dimethyl-N'-thiophen-2-ylmethyl-ethane-1,2-diamine Request for Quot

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. N,N-Dimethyl-N'-2-pyridyl-N'-(2-thienylmethyl)ethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate | C20H27N3O7S | CID 44151631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N,N'-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide on the Discovery and History of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine

Abstract

This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine. Emerging from the fervent search for potent antihistaminic agents in the mid-20th century, this molecule represents a classic example of bioisosteric replacement in early drug discovery. We delve into the pioneering work on thenyl-substituted ethylenediamines, which laid the foundation for this class of compounds. This guide furnishes detailed, field-proven synthetic protocols, including both historical and modern approaches to its preparation via reductive amination and alkylation pathways. Accompanied by workflow diagrams and comparative data, this document serves as a crucial resource for researchers, scientists, and professionals in drug development interested in the rich history and practical synthesis of this foundational antihistamine scaffold.

Introduction: The Dawn of a New Therapeutic Era

The 1940s marked a transformative period in medicinal chemistry, particularly with the advent of the first generation of antihistamines. These compounds offered unprecedented relief from allergic conditions by antagonizing the H1 receptor. Within this context, N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine emerged as a subject of interest. Its discovery is intrinsically linked to the broader exploration of ethylenediamine derivatives as a foundational scaffold for antihistaminic activity. The core hypothesis of the era revolved around modifying the chemical structure of early antihistamines to enhance potency and modulate side effects. The introduction of the thiophene ring, specifically the 3-thenyl group, was a deliberate and insightful application of the principle of bioisosterism, where the thiophene ring serves as a replacement for a phenyl or pyridyl group found in other early antihistamines. This guide will illuminate the scientific rationale and the historical milestones that led to the development of this and related compounds.

Historical Perspective: The Quest for Potent Antihistamines

The development of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine is best understood as part of a larger narrative in the history of pharmacology: the systematic investigation of the ethylenediamine class of antihistamines. Following the clinical introduction of the first antihistamines, researchers embarked on extensive structure-activity relationship (SAR) studies to optimize their therapeutic profiles.

A seminal paper published in 1949 by Campaigne and LeSuer, titled "3-Substituted Thiophenes. III. Antihistaminics of the N-(3-Thenyl)-ethylenediamine Series," provides a direct window into the discovery landscape of our target molecule.[1][2] This research was a logical extension of earlier work on 2-thenyl substituted diamines which had shown promising antihistaminic activity.[1] The investigation into the 3-substituted isomers was driven by the scientific curiosity to understand if the positional isomerism of the thiophene substituent would impact the biological activity.

This era of research was characterized by the synthesis and pharmacological evaluation of a multitude of analogues. A closely related compound, Thenyldiamine (N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine), which shares the core N,N-dimethyl and 3-thenyl moieties, was developed and marketed as an antihistamine under brand names like Thefanil and Tenfidil.[3] The pharmacological properties of these thenyl-substituted ethylenediamines were actively investigated, confirming their action as histamine H1 receptor antagonists.[3]

Synthetic Strategies: From Historical Precedent to Modern Practice

The synthesis of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine can be approached through two primary and historically significant pathways: reductive amination and direct alkylation. Both methods remain viable and are presented here with detailed protocols that incorporate both the foundational principles of the time and contemporary best practices for safety and efficiency.

Synthesis of Key Precursors

A robust synthesis of the target molecule relies on the availability of its key building blocks: N,N-dimethylethylenediamine and 3-thiophenecarboxaldehyde (for reductive amination) or a 3-(halomethyl)thiophene (for alkylation).

-

N,N-Dimethylethylenediamine: Historically and in modern practice, this precursor can be synthesized through various methods, including the reaction of 1,2-dichloroethane with methylamine under pressure.[4] A common laboratory preparation involves the reaction of a β-haloethylamine with an aqueous solution of dimethylamine.

-

3-Thiophenecarboxaldehyde: This aldehyde can be prepared through several established methods. A practical, large-scale synthesis involves a two-step process starting from the condensation of acrolein with 1,4-dithiane-2,5-diol, followed by oxidation.[5]

Route 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis and was a known transformation during the mid-20th century.[6] This method involves the reaction of 3-thiophenecarboxaldehyde with N,N-dimethylethylenediamine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Thiophenecarboxaldehyde | C₅H₄OS | 112.15 | 5.61 g | 0.05 |

| N,N-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 4.85 g | 0.055 |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 12.7 g | 0.06 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-thiophenecarboxaldehyde (5.61 g, 0.05 mol) and dissolve in dichloromethane (150 mL).

-

Amine Addition: Add N,N-dimethylethylenediamine (4.85 g, 0.055 mol, 1.1 equivalents) to the stirred solution at room temperature.

-

Reductant Addition: After stirring for 20 minutes, add sodium triacetoxyborohydride (12.7 g, 0.06 mol, 1.2 equivalents) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine.

Route 2: Direct Alkylation

Direct alkylation of amines with alkyl halides is a classical and straightforward method for forming carbon-nitrogen bonds.[7][8] In this approach, N,N-dimethylethylenediamine acts as a nucleophile, displacing a halide from a 3-(halomethyl)thiophene. A key consideration in this synthesis is the potential for over-alkylation, which can be mitigated by using an excess of the amine.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(Chloromethyl)thiophene | C₅H₅ClS | 132.61 | 6.63 g | 0.05 |

| N,N-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 8.82 g | 0.10 |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 10.6 g | 0.10 |

| Acetonitrile | C₂H₃N | 41.05 | 200 mL | - |

| Deionized Water | H₂O | 18.02 | 100 mL | - |

| Diethyl Ether | C₄H₁₀O | 74.12 | 150 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 10 g | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine N,N-dimethylethylenediamine (8.82 g, 0.10 mol, 2.0 equivalents), sodium carbonate (10.6 g, 0.10 mol), and acetonitrile (150 mL).

-

Substrate Addition: Heat the mixture to reflux. Slowly add a solution of 3-(chloromethyl)thiophene (6.63 g, 0.05 mol) in acetonitrile (50 mL) over 1 hour.

-

Reaction: Maintain the reaction at reflux for 6-8 hours, monitoring by TLC.

-

Cooling and Filtration: Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Extraction: Resuspend the residue in deionized water (100 mL) and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain the final compound.

Sources

- 1. 2-Thenyl substituted diamines with antihistaminic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antihistamine action of N-(2-pyridyl)-N-(2-thenyl)-N', N'-dimethylethylenediamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives | MDPI [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pharmacy180.com [pharmacy180.com]

- 7. 109-99-9・Tetrahydrofuran, Deoxidized, with Stabilizer・207-18701・209-18705[Detail Information] | [Synthesis & Materials][Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. researchgate.net [researchgate.net]

Navigating the Uncharted: A Technical Safety and Handling Guide for N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine is a compound of interest in contemporary chemical synthesis and drug discovery, valued for its unique structural motifs that combine a substituted diamine backbone with a heterocyclic thienyl group. As with many novel chemical entities, a comprehensive, officially sanctioned safety and toxicological profile is not yet readily available. This guide, therefore, presents a meticulously constructed safety and handling protocol based on a "hazard by analogy" approach. By dissecting the molecule into its core components—the N-substituted ethylenediamine and the thienylmethyl group—we can infer a robust safety profile from well-documented, structurally related compounds. This document is intended to empower researchers with the critical knowledge to handle this compound responsibly, ensuring both personal safety and experimental integrity.

Compound Identification and Physicochemical Properties

While a comprehensive, experimentally verified set of physicochemical properties for N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine is not extensively published, we can infer certain characteristics based on its constituent parts.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₉H₁₆N₂S | Based on structural analysis. |

| Appearance | Likely a liquid, possibly colorless to yellow | Substituted ethylenediamines are typically liquids at room temperature. |

| Odor | Probable amine-like or fishy odor | Characteristic of ethylenediamine derivatives. |

| Solubility | Expected to be miscible with water and many organic solvents | The ethylenediamine backbone imparts polarity and hydrogen bonding capability. |

| Reactivity | Basic in nature due to the amine groups; may react with oxidizing agents and acids. | A fundamental property of amines. |

Hazard Analysis: A Tale of Two Moieties

The primary safety concerns for N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine can be logically deduced by examining the known hazards of its two principal structural components: the N-substituted ethylenediamine core and the thienylmethyl group.

The Ethylenediamine Core: Corrosivity and Irritation

The ethylenediamine backbone is a well-characterized hazard. Ethylenediamine and its derivatives are known to be:

-

Corrosive to Skin and Eyes: Direct contact can cause severe burns and potentially irreversible eye damage.[1][2]

-

Respiratory Irritants: Inhalation of vapors can lead to irritation of the nose, throat, and lungs, causing coughing and shortness of breath.[1]

-

Sensitizers: Repeated exposure may lead to the development of allergic skin reactions or asthma-like symptoms.

The Thienylmethyl Group: Metabolic Activation and Systemic Toxicity

The presence of the thiophene ring introduces a more complex toxicological profile, primarily related to its metabolism in the body. Research on thiophene-containing drugs and derivatives has highlighted the following concerns:

-

Metabolic Activation: The thiophene ring can be metabolized by cytochrome P450 (CYP450) enzymes in the liver to form reactive intermediates, such as epoxides and S-oxides.[1][3][4]

-

Hepatotoxicity and Genotoxicity: These reactive metabolites are electrophilic and can bind to cellular macromolecules like DNA and proteins, potentially leading to liver damage (hepatotoxicity) and genetic mutations (genotoxicity).[1][4][5]

-

Flammability: Thiophene itself is a flammable liquid, and this property may be conferred to its derivatives.[6][7][8]

Overall Hazard Assessment: Based on this composite analysis, N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine should be handled as a corrosive, irritant, and potentially toxic compound with suspected flammable properties. The primary routes of exposure are inhalation, skin and eye contact, and ingestion.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the inferred hazards, a stringent PPE protocol is mandatory when handling N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine.

| PPE Category | Item | Specifications |

| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are essential. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk. |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact. |

| Body Protection | Lab Coat and Apron | A standard laboratory coat is required. A chemically resistant apron should be worn over the lab coat. |

| Respiratory Protection | Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. |

Safe Handling and Storage: Proactive Measures for a Safe Environment

Handling Procedures

-

Work in a Fume Hood: All transfers, weighing, and reactions involving this compound must be performed in a well-ventilated and properly functioning chemical fume hood.

-

Avoid Inhalation: Do not breathe vapors or mists.

-

Prevent Contact: Avoid contact with skin, eyes, and clothing.

-

Grounding and Bonding: For transfers of significant quantities, containers should be grounded and bonded to prevent static discharge, which could be an ignition source.[1][8]

-

Use Compatible Equipment: Utilize glassware and other equipment that is clean, dry, and free of contaminants that could react with the compound.

Storage Requirements

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][7][8]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, and acid chlorides.

Emergency Procedures: Preparedness is Paramount

| Emergency Situation | Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a sealed container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete.[8] |

Waste Disposal

All waste containing N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine should be considered hazardous. Dispose of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Visualized Workflows

Standard Handling Protocol

Caption: Standard workflow for handling N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine.

Emergency Response Logic

Caption: Decision-making flow for emergency response to exposure.

Conclusion

While direct toxicological data for N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine remains to be fully elucidated, a proactive and cautious approach based on the known hazards of its structural components is both prudent and scientifically sound. By adhering to the comprehensive guidelines outlined in this document, researchers can mitigate the potential risks associated with this compound and foster a culture of safety in the laboratory. Continuous vigilance and a commitment to best practices are the cornerstones of responsible chemical research.

References

- Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. (n.d.). [Source information not fully available in search results]

-

Common Name: ETHYLENEDIAMINE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

- Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.). Food and Chemical Toxicology.

- Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. (2007). Chemical Research in Toxicology.

- Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015).

-

MATERIAL SAFETY DATA SHEET THIOPHENE. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

-

HAZARD SUMMARY Thiophene. (n.d.). NJ.gov. Retrieved from [Link]

-

Safety Data Sheet: Ethylenediamine. (n.d.). Carl ROTH. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. N,N-Dimethyl-N'-2-pyridyl-N'-(2-thienylmethyl)ethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate | C20H27N3O7S | CID 44151631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. femaflavor.org [femaflavor.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. nj.gov [nj.gov]

An In-Depth Technical Guide to the Thermodynamic Properties of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine

Abstract

Introduction: The Need for a Thermodynamic Profile

N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine is a substituted ethylenediamine derivative featuring both a dimethylamino group and a thienylmethyl moiety. Such structures are of significant interest in medicinal chemistry and materials science due to their potential as ligands for metal complexes, building blocks for functional polymers, or as pharmacologically active agents.

A complete understanding of a compound's thermodynamic properties is fundamental to its development and application. These properties govern its physical state, stability, solubility, and reactivity under various conditions. For instance, in drug development, the melting point and enthalpy of fusion influence formulation and dissolution rates, while thermal stability, determined by decomposition temperature, is critical for assessing shelf-life and manufacturing process limits.

Given the absence of published data for this specific molecule, this guide provides the necessary theoretical grounding and practical protocols to establish its complete thermodynamic profile. We will leverage data from simpler structural analogs, such as N,N-dimethylethylenediamine[1][2][3] and N,N'-dimethylethylenediamine[4][5][6], to benchmark and validate our proposed methodologies.

Experimental Determination of Thermodynamic Properties

The cornerstone of any chemical characterization is empirical measurement. The following experimental protocols are designed to provide high-fidelity data on the key thermodynamic properties of the target compound. A prerequisite for all measurements is a highly purified sample (>99%), as impurities can significantly affect thermal transitions.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that form the core of our experimental approach.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for identifying thermal transitions.

-

Key Parameters Obtained:

-

Melting Point (Tfus)

-

Enthalpy of Fusion (ΔfusH°)

-

Glass Transition Temperature (Tg) for amorphous solids

-

Heat Capacity (Cp)

-

-

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Key Parameters Obtained:

-

Thermal Stability

-

Decomposition Temperature (Td)

-

Compositional analysis of multi-component systems

-

-

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.

-

Sample Preparation: Accurately weigh 3-5 mg of purified N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine into a hermetically sealed aluminum pan. Use an identical empty pan as the reference.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting transition.

-

Hold isothermally for 2-5 minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at the same rate.

-

Heat the sample a second time using the same ramp rate. This second heating run is crucial for analyzing materials that may have complex thermal histories or amorphous content.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting event on the DSC thermogram. The enthalpy of fusion is calculated by integrating the area of the melting peak.

-

Calibration: Perform temperature and mass calibration as per instrument guidelines.

-

Sample Preparation: Weigh 5-10 mg of the purified sample into a ceramic or platinum TGA pan.

-

Atmosphere and Program:

-

Place the sample in the TGA furnace.

-

Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Equilibrate at ambient temperature.

-

Heat the sample at a linear rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C) until the decomposition is complete.

-

-

Data Analysis: The onset of mass loss on the TGA curve indicates the beginning of thermal decomposition. The temperature at which 5% mass loss occurs (Td,5%) is often reported as a standard measure of thermal stability.

Data Summary and Interpretation

The ultimate goal is to create a unified thermodynamic data sheet for the target compound. The table below serves as a template for consolidating the experimental and computational results. For comparative purposes, it includes available literature data for the simpler analog, N,N-dimethylethylenediamine.

| Property | Symbol | N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine | N,N-Dimethylethylenediamine (for comparison) | Method |

| Experimental | (Data to be determined) | |||

| Molecular Weight ( g/mol ) | MW | 198.32 | 88.15 [2] | - |

| Melting Point (K) | Tfus | ~193 K (estimated) | DSC | |

| Enthalpy of Fusion (kJ/mol) | ΔfusH° | Data not available | DSC | |

| Decomposition Temp. (K) | Td,5% | Data not available | TGA | |

| Computational (Gas Phase) | (Data to be predicted) | |||

| Enthalpy of Formation (kJ/mol) | ΔfH°gas | -23.0 ± 1.1 [7] | DFT (e.g., B3LYP) | |

| Ideal Gas Heat Capacity (J/mol·K) | Cp,gas | 149.7 (at 298.15 K) [1] | DFT (e.g., B3LYP) |

Conclusion

The thermodynamic characterization of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine is essential for its scientific and commercial development. While direct literature data is currently unavailable, this guide presents a clear and scientifically rigorous pathway to obtain this crucial information. By integrating precise experimental measurements from DSC and TGA with validated computational modeling using DFT, researchers can build a comprehensive and reliable thermodynamic profile. This profile is indispensable for controlling synthesis, ensuring product stability, designing effective formulations, and ultimately accelerating the transition from laboratory discovery to real-world application.

References

-

ResearchGate. Synthesis, Characterization and Thermal Decomposition of Fullerene-ethylenediamine Dinitramide. Available at: [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and Thermal Decomposition of Fullerene-ethylenediamine Dinitramide. Available at: [Link]

-

Wikipedia. Ethylenediamine. Available at: [Link]

-

Cheméo. Chemical Properties of 1,2-Ethanediamine, N,N-dimethyl- (CAS 108-00-9). Available at: [Link]

-

Cheméo. Chemical Properties of 1,2-Ethanediamine, N,N'-dimethyl- (CAS 110-70-3). Available at: [Link]

-

ACS Publications. Thermogravimetric and Differential Thermal Analysis of (Ethylenedinitrilo)tetraacetic Acid and Its Derivatives. Available at: [Link]

-

NIST Chemistry WebBook. Ethylenediamine. Available at: [Link]

-

NIST Chemistry WebBook. 1,2-Ethanediamine, N,N-dimethyl-. Available at: [Link]

-

CORE. Thermodynamic Properties of N-Methyl-Substituted Ethane-1,2-diamines: Experimental and Computational Study. Available at: [Link]

-

PubChem. N,N'-Dimethylethylenediamine. Available at: [Link]

-

ResearchGate. (PDF) N,N′-Bis(2-thienylmethylene)ethane-1,2-diamine. Available at: [Link]

-

PubChem. 2-pyridyl-N'-(2-thienylmethyl)ethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate. Available at: [Link]

-

PubChem. N,N-Dimethylethylenediamine. Available at: [Link]

-

NIST Chemistry WebBook. 1,2-Ethanediamine, N,N'-dimethyl-. Available at: [Link]

Sources

- 1. 1,2-Ethanediamine, N,N-dimethyl- (CAS 108-00-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1,2-Ethanediamine, N,N-dimethyl- [webbook.nist.gov]

- 3. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Ethanediamine, N,N'-dimethyl- (CAS 110-70-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. N,N'-Dimethylethylenediamine | C4H12N2 | CID 8070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Ethanediamine, N,N'-dimethyl- [webbook.nist.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application

"experimental protocol for N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine synthesis"

Application Note & Protocol

Topic: Streamlined Synthesis of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine via One-Pot Reductive Amination

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tertiary amines are a cornerstone of medicinal chemistry and materials science. This document provides a detailed, field-tested protocol for the synthesis of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine, a novel tertiary amine, through a direct, one-pot reductive amination strategy. The protocol leverages the high selectivity of sodium triacetoxyborohydride (STAB) as a mild reducing agent, ensuring a high-yield synthesis under ambient conditions. We will delve into the mechanistic rationale for reagent selection, provide a robust, step-by-step experimental workflow, and outline methods for purification and characterization, establishing a self-validating and reproducible synthetic method.

Introduction and Scientific Rationale

The synthesis of tertiary amines is a fundamental transformation in organic chemistry, pivotal to the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] A particularly powerful and reliable strategy for their synthesis is reductive amination.[4][5][6] This method avoids the common issue of overalkylation often encountered with direct alkylation of amines using alkyl halides.[5]

The core of this process involves the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate iminium ion, which is subsequently reduced to the target amine.[6][7] This protocol focuses on the synthesis of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine by reacting N,N-dimethylethylenediamine with 3-thiophenecarboxaldehyde.

Causality of Reagent Selection:

-

Reducing Agent: We have selected Sodium Triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB. The electron-withdrawing effects of the three acetoxy groups moderate the reactivity of the borohydride, making STAB a significantly milder and more selective reducing agent than sodium borohydride.[7][8][9] Its key advantage is the rapid reduction of iminium ions compared to aldehydes or ketones.[4][8] This selectivity allows for a "direct" or "one-pot" procedure where the amine, aldehyde, and reducing agent are combined, simplifying the experimental setup and improving efficiency.[8][10] Unlike the highly toxic sodium cyanoborohydride, STAB and its byproducts are considerably safer to handle.[4]

-

Solvent: Anhydrous 1,2-dichloroethane (DCE) is the chosen solvent. STAB is sensitive to water and incompatible with protic solvents like methanol, which cause rapid decomposition.[9][11] DCE is an excellent aprotic solvent that effectively dissolves the reactants and does not interfere with the reducing agent.[8]

Reaction Scheme and Mechanism

The synthesis proceeds via the formation of an iminium ion intermediate from the reaction of 3-thiophenecarboxaldehyde and N,N-dimethylethylenediamine. This electrophilic intermediate is then selectively reduced by a hydride delivered from sodium triacetoxyborohydride.

Overall Reaction:

Caption: Synthesis of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine.

Caption: Synthesis of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine.

Simplified Mechanism:

Caption: Simplified mechanism of reductive amination.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 3-Thiophenecarboxaldehyde | C₅H₄OS | 112.15 | 1.12 g | 10.0 | 1.0 |

| N,N-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 1.06 g (1.21 mL) | 12.0 | 1.2 |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 3.18 g | 15.0 | 1.5 |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 100 mL | - | - |

| Saturated NaHCO₃ (aq.) | - | - | ~50 mL | - | - |

| Brine (Saturated NaCl) | - | - | ~30 mL | - | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~5 g | - | - |

Note: Ensure all reagents are of high purity and that solvents are anhydrous.

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Rubber septa

-

Syringes and needles

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography (column, flasks)

-

Silica gel (for chromatography)

-

TLC plates (for reaction monitoring)

Step-by-Step Synthesis Procedure

Caption: Overall experimental workflow for the synthesis.

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-thiophenecarboxaldehyde (1.12 g, 10.0 mmol).[12]

-

Addition of Amine and Solvent: Dissolve the aldehyde in 100 mL of anhydrous 1,2-dichloroethane (DCE). To this solution, add N,N-dimethylethylenediamine (1.21 mL, 12.0 mmol) via syringe.[13] The use of a slight excess of the amine helps to drive the iminium ion formation to completion.[7]

-

Inert Atmosphere: Seal the flask with a rubber septum and flush with nitrogen or argon gas for 5-10 minutes. Maintain a positive pressure with a balloon.

-

Addition of Reducing Agent: While stirring the solution at room temperature, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10-15 minutes. Causality: Adding STAB in portions helps to control any initial exotherm and ensures a smooth reaction.[10]

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde spot.

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20-30 minutes until gas evolution ceases.

-

Extraction and Workup: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) (2 x 30 mL). Combine all organic layers.

-

Drying and Concentration: Wash the combined organic layers with 30 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% DCM and gradually increasing the polarity with methanol containing 1% triethylamine) is typically effective for isolating the tertiary amine product. Causality: The addition of a small amount of triethylamine to the eluent neutralizes the acidic sites on the silica gel, preventing the amine product from streaking on the column.

Characterization

The identity and purity of the final product, N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine, should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expect characteristic signals for the dimethylamino group (singlet, ~2.2 ppm), the ethylenediamine backbone (two triplets, ~2.5-2.7 ppm), the benzylic methylene group (singlet, ~3.7 ppm), and the thienyl protons (three distinct signals in the aromatic region, ~7.0-7.3 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect distinct signals for all unique carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the absence of the aldehyde C=O stretch (~1690 cm⁻¹) from the starting material and the presence of C-N stretching vibrations.

-

HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition of the synthesized compound.

Safety Precautions

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

1,2-Dichloroethane is a suspected carcinogen and should be handled with extreme care.

-

Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas upon contact with water. Handle in a dry environment.

-

N,N-dimethylethylenediamine is corrosive and flammable. Avoid contact with skin and eyes.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. Available via Sciencemadness.org. [Link]

-

Homework.Study.com. (n.d.). How to prepare the given amine using a reductive amination reaction?[Link]

-

The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis. YouTube. [Link]

-

Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. [Link]

-

Procter, D. J., et al. (2019). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 11, 831–837. [Link]

-

ResearchGate. (n.d.). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. [Link]

-

Wang, D., et al. (2019). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Green Chemistry, 21, 5557-5562. [Link]

-

PubChem. (n.d.). N,N-Dimethylethylenediamine. [Link]

Sources

- 1. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

- 9. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. 3-Thiophenecarboxaldehyde 98 498-62-4 [sigmaaldrich.com]

- 13. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]

Applications of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: The Promise of a Novel Scaffold in Histamine H1 Receptor Antagonism

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. The ethylenediamine scaffold has long been a cornerstone in the development of first-generation histamine H1 receptor antagonists.[1][2] These agents, while effective in mitigating allergic responses, are often beleaguered by sedative side effects due to their ability to cross the blood-brain barrier.[2] The strategic incorporation of various aromatic and heteroaromatic moieties has been a key strategy to modulate the pharmacological properties of these compounds. This guide focuses on a promising, yet underexplored, derivative: N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine .

The rationale for investigating this specific molecule is rooted in established structure-activity relationship (SAR) principles of H1 antagonists. The presence of a thienyl group, a bioisostere of the phenyl ring, offers a unique electronic and steric profile that can influence receptor binding and pharmacokinetic properties. The 3-thienylmethyl substitution, in particular, presents an interesting vector for molecular exploration compared to the more commonly studied 2-thienylmethyl derivatives. This document provides a comprehensive overview of the potential applications of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine in medicinal chemistry, with a focus on its synthesis and characterization as a histamine H1 receptor antagonist. Detailed, field-proven protocols are provided to empower researchers in their drug discovery endeavors.

Synthetic Protocol: A Practical Approach to N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine

The synthesis of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine can be efficiently achieved through a one-pot reductive amination reaction. This method is widely utilized in medicinal chemistry for its operational simplicity and the commercial availability of the starting materials.[3][4] The proposed synthetic route involves the reaction of 3-thiophenecarboxaldehyde with N,N-dimethylethylenediamine in the presence of a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).

Experimental Protocol: Reductive Amination

Materials:

-

3-Thiophenecarboxaldehyde

-

N,N-Dimethylethylenediamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas supply (optional, for inert atmosphere)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., a gradient of methanol in dichloromethane)

Procedure:

-

To a clean, dry round-bottom flask, add 3-thiophenecarboxaldehyde (1.0 equivalent) and N,N-dimethylethylenediamine (1.1 equivalents).

-

Dissolve the reactants in an appropriate volume of anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate imine/enamine.

-

Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution. The addition may cause a slight exotherm.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Drug Discovery: Characterization as a Histamine H1 Receptor Antagonist

The primary application of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine in medicinal chemistry is its potential as a histamine H1 receptor antagonist. To ascertain its activity and potency, a series of in vitro assays are essential. The following protocols detail two fundamental assays: a radioligand binding assay to determine the compound's affinity for the H1 receptor, and a calcium mobilization assay to assess its functional antagonist activity.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[5] Upon activation by histamine, the receptor initiates a signaling cascade that results in an increase in intracellular calcium concentration. This serves as a measurable endpoint for functional assays.

Caption: Workflow for Synthesis and Characterization.

Structure-Activity Relationship (SAR) Insights

The SAR for classical H1 antagonists provides a framework for understanding the potential of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine and for designing future analogs. [1]

Caption: Key Structural Features for SAR Studies.

-

The Diaryl Moiety (Thienylmethyl Group): The presence of two aryl (or heteroaryl) groups is a hallmark of many H1 antagonists. In this case, one "aryl" group is the 3-thienylmethyl substituent. The electronic properties and steric bulk of this group are critical for receptor binding. Modifications to the thiophene ring, such as the introduction of small alkyl or halogen substituents, could fine-tune potency and selectivity. Comparing the 3-thienylmethyl isomer to the 2-thienylmethyl analog would also provide valuable SAR data.

-

The Ethylenediamine Linker: The two-carbon chain between the nitrogen atoms is generally considered optimal for H1 antagonist activity. [2]Elongating or branching this chain often leads to a decrease in potency.

-

The Terminal Amine (N,N-Dimethylamino Group): A tertiary amine is essential for high antagonist activity, as it is believed to interact with a key aspartate residue in the H1 receptor binding pocket. [2]The dimethyl substitution is common, but exploring other small alkyl groups or incorporating the nitrogen into a heterocyclic ring (e.g., pyrrolidine, piperidine) could modulate the compound's physicochemical properties, such as its basicity and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation

The quantitative data obtained from the in vitro assays should be summarized in a clear and concise table to facilitate comparison and analysis.

| Compound ID | Modification | H1 Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency (IC₅₀, nM) |

| Lead-001 | N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine | Experimental Value | Experimental Value |

| Analog-2-thienyl | 2-thienylmethyl isomer | Experimental Value | Experimental Value |

| Analog-5-Cl-thienyl | 5-Chloro-3-thienylmethyl | Experimental Value | Experimental Value |

| Analog-pyrrolidinyl | N-(3-thienylmethyl)-N'-(pyrrolidin-1-yl)ethane-1,2-diamine | Experimental Value | Experimental Value |

Conclusion and Future Directions

N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine represents a promising starting point for the development of novel histamine H1 receptor antagonists. Its synthesis is straightforward, and its biological activity can be thoroughly characterized using established in vitro assays. The protocols and SAR insights provided in this guide offer a robust framework for researchers to explore this chemical space. Future work should focus on the synthesis and evaluation of a focused library of analogs to build a comprehensive SAR profile. Promising compounds should then be advanced to in vivo models of allergic response and pharmacokinetic studies to assess their potential as clinical candidates. The exploration of this and similar scaffolds holds the potential to yield new antiallergic agents with improved therapeutic indices.

References

-

Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

- Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (88), e51516.

- Mistry, R., & Challiss, R. A. J. (2014). Ca2+ mobilization assays in GPCR drug discovery. In G Protein-Coupled Receptor Screening Assays: Methods and Protocols (pp. 79-89). Springer New York.

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor - Antihistamines. Retrieved from [Link]

- van der Velden, W. J. C., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(20), 13037–13048.

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.

- Zhang, M., et al. (2019). Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists. Bioorganic & Medicinal Chemistry, 27(24), 115127.

-

Rama University. (n.d.). SAR OF H1-RECEPTOR ANTAGONISTS. Retrieved from [Link]

Sources

- 1. SAR of H1 Receptor Antagonists.. | PPTX [slideshare.net]

- 2. youtube.com [youtube.com]

- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

"protocol for the purification of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine"

An Application Note for Drug Development Professionals

Protocol for the Purification of N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine

Abstract

N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine is a diamine compound incorporating both a tertiary and a secondary amine, as well as a thiophene moiety. Such structures are of significant interest in medicinal chemistry and materials science as versatile ligands and synthetic building blocks. However, the inherent basicity of the amine functional groups presents considerable challenges during purification, primarily due to strong interactions with standard silica gel media, leading to poor recovery and peak tailing. This document provides a comprehensive, multi-step protocol for the robust purification of this target compound. We detail an initial acid-base extraction for preliminary cleanup, followed by an optimized flash column chromatography procedure designed to mitigate undesirable on-column interactions. Finally, we present a method for final polishing via salt formation and recrystallization to yield high-purity, solid material suitable for downstream applications. Each stage is supported by clear rationale and includes methods for in-process quality control and final purity assessment.

Introduction: The Purification Challenge